molecular formula C12H11F3N4O2 B12994790 N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B12994790
M. Wt: 300.24 g/mol
InChI Key: WQTHVYGOGNVOFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C12H11F3N4O2 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3N4O2

Molecular Weight

300.24 g/mol

IUPAC Name

N,N-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C12H11F3N4O2/c1-18(2)10(20)9-16-11(21)19(17-9)8-5-3-4-7(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17,21)

InChI Key

WQTHVYGOGNVOFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Biological Activity

N,N-Dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide (CAS Number: 1000574-18-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12F3N5O. Its structure features a triazole ring substituted with a trifluoromethyl phenyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N,N-Dimethyl-5-oxo have shown effectiveness against various cancer cell lines. In a study involving triazole derivatives, compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potent antiproliferative effects .

Anti-inflammatory Effects

N,N-Dimethyl-5-oxo has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that the compound can inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines. This was evidenced by a reduction in nitric oxide (NO) production in activated macrophages .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. N,N-Dimethyl-5-oxo exhibited protective effects against oxidative stress-induced neuronal damage. In vitro assays showed that the compound could reduce reactive oxygen species (ROS) generation while enhancing cell viability in neuronal cell lines exposed to neurotoxic agents .

Case Studies

  • In Vivo Studies on Cancer Models : In a murine model of cancer, administration of N,N-Dimethyl-5-oxo resulted in significant tumor size reduction compared to controls. Histopathological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues .
  • Neuroprotective Efficacy : A study on scopolamine-induced memory impairment in rats demonstrated that treatment with N,N-Dimethyl-5-oxo improved cognitive function as measured by the Morris water maze test. The compound also reduced levels of Aβ plaques in brain tissues .

The biological activities of N,N-Dimethyl-5-oxo can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with cancer progression and inflammation.
  • Modulation of Signaling Pathways : By interfering with critical signaling pathways such as NF-kB and MAPK, N,N-Dimethyl-5-oxo can alter cellular responses to stress and inflammation.

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Biological Activity
N,N-Dimethyl-5-oxo3.08 ± 0.29Anti-inflammatory
Compound A0.23AChE inhibitor
Compound B0.13BuChE inhibitor

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